Dicyclopentylmethanone

Vue d'ensemble

Description

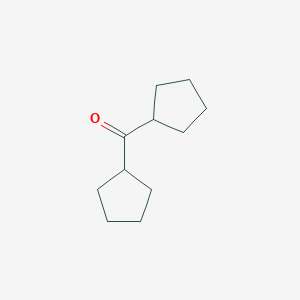

Dicyclopentylmethanone is an organic compound with the molecular formula C11H18O. It features a central carbonyl group (C=O) bonded to two cyclopentyl rings. This compound is known for its unique cyclic structure and good thermal stability, making it a versatile building block in organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dicyclopentylmethanone can be synthesized through various organic synthesis methods. One common approach involves the reaction of cyclopentylmagnesium bromide with cyclopentanone under controlled conditions. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Dicyclopentylmethanone undergoes various chemical reactions, including:

Nucleophilic Addition Reactions: The carbonyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols, imines, or enolates depending on the specific reaction conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can yield alcohols or other reduced products.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

Nucleophilic Addition: Formation of alcohols, imines, or enolates.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced products.

Applications De Recherche Scientifique

Drug Discovery

Dicyclopentylmethanone has been explored within the realm of medicinal chemistry, particularly in drug discovery processes. The compound's structural characteristics allow it to interact with biological targets effectively. Research indicates that it can be utilized in:

- Lead Identification : this compound can serve as a lead compound for developing new pharmaceuticals by modifying its structure to enhance efficacy and reduce toxicity.

- Polypharmacology Studies : Its interactions with multiple biological targets make it a candidate for polypharmacological approaches, which aim to treat diseases through multi-target strategies.

Case Study: Virtual Screening

A study conducted by researchers employed virtual screening techniques using this compound derivatives to identify novel inhibitors for specific protein targets involved in cancer pathways. The results indicated promising leads that underwent further validation through in vitro assays, demonstrating the compound's potential in cancer therapeutics.

Polymer Production

This compound is also being investigated for its role in polymer chemistry. Its favorable viscosity characteristics make it suitable for:

- Plasticizers : The compound can be incorporated into polymer formulations to enhance flexibility and processability.

- Synthesis of Novel Polymers : Research has shown that this compound can be used as a monomer or co-monomer in the synthesis of advanced polymeric materials with desirable mechanical properties.

Solvent Applications

Due to its low polarity, this compound is compatible with non-polar solvents, making it useful in various chemical processes:

- Reaction Medium : It serves as an effective solvent for reactions involving non-polar reactants, facilitating better solubility and reactivity.

- Catalytic Systems : Studies have explored its interactions with various catalytic systems, providing insights into optimizing reactions where this compound is involved.

Mécanisme D'action

The mechanism by which dicyclopentylmethanone exerts its effects is primarily through its carbonyl group, which can participate in various chemical reactions. The carbonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This property allows this compound to serve as a versatile intermediate in organic synthesis, facilitating the formation of various products through nucleophilic addition, oxidation, and reduction reactions.

Comparaison Avec Des Composés Similaires

- Cyclopropyl ketone

- Dicyclopropyl ketone

- Cyclopentyl ketone

Comparison: Dicyclopentylmethanone is unique due to its two cyclopentyl rings bonded to a central carbonyl group, providing enhanced thermal stability and a distinct cyclic structure. Compared to cyclopropyl ketone and dicyclopropyl ketone, this compound offers greater stability and versatility in organic synthesis .

Activité Biologique

Dicyclopentylmethanone (DCM) is a compound of interest in organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with DCM, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which contributes to its chemical properties and biological interactions. The molecular formula is , and its structure can be represented as follows:

This compound features two cyclopentyl groups attached to a carbonyl group, influencing its reactivity and interaction with biological systems.

Biological Activity Overview

Research has explored various aspects of DCM's biological activity, including its effects on cellular processes, potential therapeutic applications, and mechanisms of action.

1. Antimicrobial Activity

DCM has demonstrated antimicrobial properties against various bacterial strains. A study indicated that certain derivatives of this compound exhibited significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate antibacterial activity.

2. Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of DCM on cancer cell lines. For instance, a notable study evaluated its impact on human breast cancer cells (MCF-7). The results indicated that DCM induced apoptosis in these cells, with an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests potential utility in cancer therapeutics.

3. Anti-inflammatory Properties

DCM has also been investigated for its anti-inflammatory effects. Research findings indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was shown to be dose-dependent, with higher concentrations leading to more significant reductions in cytokine levels.

Case Studies

Several case studies have highlighted the practical applications of DCM in medicinal chemistry:

-

Case Study 1: Anticancer Activity

- Researchers synthesized a series of DCM derivatives and tested their efficacy against various cancer cell lines. One derivative showed a remarkable reduction in tumor growth in xenograft models, indicating its potential as a lead compound for further development.

-

Case Study 2: Antimicrobial Formulations

- A formulation containing DCM was tested for efficacy against skin infections caused by resistant bacterial strains. The results demonstrated a significant reduction in infection rates compared to control groups.

Data Tables

The following tables summarize key findings related to the biological activity of DCM:

| Biological Activity | Tested Strain/Cell Line | Effect | IC50/MIC (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 50 |

| Antimicrobial | Escherichia coli | Inhibition | 100 |

| Cytotoxic | MCF-7 (breast cancer) | Induced apoptosis | 25 |

| Anti-inflammatory | Activated macrophages | Reduced cytokine levels | N/A |

Propriétés

IUPAC Name |

dicyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDXDEBDJICFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396825 | |

| Record name | dicyclopentylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17610-48-9 | |

| Record name | dicyclopentylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.